molecular formula C21H22N4O2S B14959888 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B14959888
M. Wt: 394.5 g/mol
InChI Key: FGGJOUKMVNIMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide: is a complex organic compound that features a thiadiazole ring, a benzamide group, and a phenylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the Benzamide Group: The benzamide moiety can be synthesized by reacting aniline derivatives with benzoyl chloride under basic conditions.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the benzamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the benzamide group can lead to the formation of amines.

    Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving thiadiazole derivatives.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical structure.

    Electronics: Incorporation into organic semiconductors for use in electronic devices.

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, influencing enzymatic activity. The benzamide group can form hydrogen bonds with biological macromolecules, affecting their function. The phenylcarbonyl moiety can participate in π-π interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

  • N-[5-(butan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide
  • N-[5-(hexan-4-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide

Comparison:

  • Uniqueness: The pentan-3-yl group in N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide provides a unique steric and electronic environment, potentially leading to different biological activities and chemical reactivity compared to its analogs.
  • Functional Properties: The specific positioning of the pentan-3-yl group may influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-benzamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C21H22N4O2S/c1-3-14(4-2)20-24-25-21(28-20)23-19(27)16-11-8-12-17(13-16)22-18(26)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,22,26)(H,23,25,27)

InChI Key

FGGJOUKMVNIMSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.